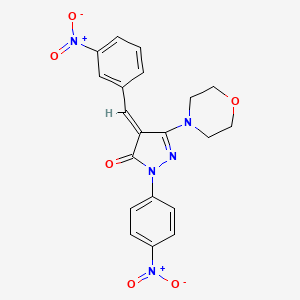![molecular formula C15H11N5O2S B11518444 5-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B11518444.png)
5-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry. This particular compound features a nitro group, a phenylethenyl group, and a sulfanyl group attached to a phenyl-substituted tetrazole ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol.
Introduction of the Sulfanyl Group: The thiol group in 1-phenyl-1H-tetrazole-5-thiol is then reacted with propargyl bromide to form a propargylsulfanyl derivative.
Addition of the Nitro-Phenylethenyl Group: The final step involves the reaction of the propargylsulfanyl derivative with a nitro-phenylethenyl compound under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenylethenyl derivatives.
Chemistry:
Ligand in Coordination Chemistry: The tetrazole ring can act as a ligand, forming complexes with metal ions.
Synthetic Intermediate: Used in the synthesis of other complex organic molecules.
Biology and Medicine:
Antimicrobial Activity: Tetrazole derivatives have shown moderate to good antimicrobial activity.
Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive molecules.
Industry:
Material Science: Used in the development of new materials with specific properties.
Photography: Tetrazole derivatives are used in photographic materials for stabilization.
Mechanism of Action
The mechanism of action of 5-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of the target. The nitro and sulfanyl groups can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Mercapto-1-phenyltetrazole
- 1-Phenyl-5-mercapto-1H-tetrazole
Uniqueness: 5-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the nitro-phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tetrazole derivatives, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C15H11N5O2S |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C15H11N5O2S/c21-20(22)14(12-7-3-1-4-8-12)11-23-15-16-17-18-19(15)13-9-5-2-6-10-13/h1-11H/b14-11+ |
InChI Key |
YKOJSOPNJHDJBT-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\SC2=NN=NN2C3=CC=CC=C3)/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11518367.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518380.png)
![6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11518384.png)
![[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B11518395.png)
![2-methoxy-4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11518400.png)
![ethyl 4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11518408.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11518415.png)
![ethyl (2E)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518419.png)

![5-[4-(dimethylamino)-3-nitrobenzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11518434.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11518440.png)
![5-(4-Methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11518446.png)
